5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Overview
Description
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12ClNO4 and its molecular weight is 305.71. The purity is usually 95%.
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Scientific Research Applications
Photochemical Studies and Near-Infrared Applications
Research has demonstrated the synthesis and application of bacteriochlorins, which are closely related to pyrrolizine derivatives. These compounds are known for their strong absorption in the near-infrared spectral region, making them attractive for various photochemical studies. The development of new bacteriochlorins provides tunable access to the near-infrared region, which is crucial for applications in photodynamic therapy and solar energy conversion (Krayer et al., 2010).
Synthesis of Key Intermediates in Drug Development
An efficient method for synthesizing key intermediates related to pyrrolizine structures, such as 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, has been developed. This process is crucial for the production of licofelone, an anti-inflammatory drug, highlighting the importance of pyrrolizine derivatives in medicinal chemistry (Rádl et al., 2009).
Crystal Engineering and Supramolecular Assemblies
Studies on the crystal engineering of supramolecular assemblies involving pyrrolizine derivatives have been conducted. These research efforts aim to understand the formation of host-guest systems and molecular tapes, which have implications for the design of new materials with specific structural and functional properties (Arora & Pedireddi, 2003).
Antimicrobial and Antifungal Activities
Pyrrolizine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies provide insights into the structural requirements for biological activity, leading to the development of new compounds with potential applications in combating microbial resistance (Barsoum & Nawar, 2003).
Anticancer and Anti-inflammatory Activities
Research has also explored the impact of various substituents on the anti-inflammatory and anticancer activities of pyrrolizine-5-carboxamides. These studies highlight the potential of pyrrolizine derivatives in the development of new therapeutic agents for treating cancer and inflammation (Gouda et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolizine, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to various biological effects .
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid might also interact with similar biochemical pathways.
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a wide range of potential molecular and cellular effects.
Properties
IUPAC Name |
3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-9-4-1-3-8(7-9)13-12(15(20)21)11(14(18)19)10-5-2-6-17(10)13/h1,3-4,7H,2,5-6H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIHSKNOBAGNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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